5-bromo-6-methyl-1H-indole
Overview
Description
5-Bromo-6-methyl-1H-indole is a heterocyclic aromatic organic compound It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals
Biochemical Analysis
Biochemical Properties
5-Bromo-6-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound can bind to specific receptors and proteins, modulating their activity and leading to various biochemical outcomes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules such as kinases and transcription factors, leading to altered gene expression profiles . This modulation can result in changes in cellular functions, including proliferation, differentiation, and apoptosis. Additionally, this compound may affect metabolic pathways by altering the activity of enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound in in vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained modulation of cellular functions, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can have distinct biological activities and contribute to the overall pharmacological effects of this compound . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters and amino acid transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, indole derivatives can be localized to the nucleus, where they interact with transcription factors and modulate gene expression . Additionally, this compound can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methyl-1H-indole typically involves the bromination of 6-methylindole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidized Products: Indole-2-carboxylic acids or other oxidized derivatives.
Reduced Products: 6-methylindole or other reduced forms of the compound.
Scientific Research Applications
5-Bromo-6-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine and methyl groups on the indole ring can influence its binding affinity to receptors and enzymes. The compound may exert its effects by modulating signal transduction pathways, inhibiting enzyme activity, or interacting with DNA and RNA.
Comparison with Similar Compounds
5-Bromoindole: Lacks the methyl group, which can affect its reactivity and applications.
6-Methylindole: Lacks the bromine atom, which can influence its chemical properties and biological activities.
5-Bromo-1-methyl-1H-indole:
Uniqueness: 5-Bromo-6-methyl-1H-indole is unique due to the presence of both bromine and a methyl group on the indole ring
Properties
IUPAC Name |
5-bromo-6-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHRJOFNSFDEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646648 | |
Record name | 5-Bromo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-13-4 | |
Record name | 5-Bromo-6-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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